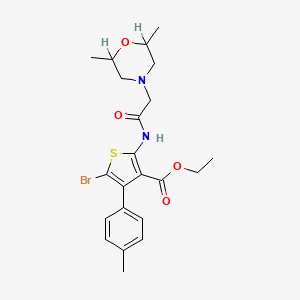

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate

Description

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a bromine atom at position 5, a 2-(2,6-dimethylmorpholino)acetamido group at position 2, a p-tolyl (4-methylphenyl) substituent at position 4, and an ethyl carboxylate ester at position 3.

Key structural features include:

- 2,6-Dimethylmorpholinoacetamido: A polar substituent with tertiary amine functionality, likely improving solubility and influencing pharmacokinetic properties.

- p-Tolyl group: A lipophilic aromatic moiety that may enhance membrane permeability.

- Ethyl carboxylate: A hydrolytically labile ester group common in prodrug design.

Properties

IUPAC Name |

ethyl 5-bromo-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O4S/c1-5-28-22(27)19-18(16-8-6-13(2)7-9-16)20(23)30-21(19)24-17(26)12-25-10-14(3)29-15(4)11-25/h6-9,14-15H,5,10-12H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKYKJVYUKMBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Br)NC(=O)CN3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-bromo-2-(2-(2,6-dimethylmorpholino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H27BrN2O4S

- Molecular Weight : 495.43 g/mol

- CAS Number : 379249-84-0

The compound features a thiophene ring, which is known for various biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. For instance, related compounds have shown promising in vitro activity against multidrug-resistant strains of Salmonella Typhi.

Case Study: Antibacterial Efficacy

A study demonstrated that certain thiophene derivatives exhibited significant activity against XDR Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL. The study utilized molecular docking to assess binding affinities with bacterial enzymes, revealing that the structural features of these compounds enhance their antibacterial efficacy .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4F | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | N/A | XDR Salmonella Typhi |

The antibacterial mechanism is hypothesized to involve the inhibition of key bacterial enzymes such as DNA gyrase. Molecular docking studies indicate that these compounds can form multiple hydrogen bonds and hydrophobic interactions with the target enzymes, thereby disrupting bacterial DNA replication .

Anticancer Activity

While specific data on the anticancer effects of this compound is limited, related thiophene compounds have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups in the thiophene structure may enhance its ability to interact with cellular targets involved in cancer progression.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of a bromo substituent and a morpholino group appears to play a vital role in enhancing its antibacterial properties. Further modifications could lead to improved efficacy and selectivity.

Summary of Findings

- Antibacterial Activity : Effective against multidrug-resistant bacteria with low MIC values.

- Mechanism : Likely involves inhibition of DNA gyrase and other bacterial enzymes.

- Potential for Anticancer Activity : Requires further investigation but shows promise based on related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural formulas; †Estimated due to lack of explicit data.

Key Comparative Insights:

Thiophene derivatives (e.g., compound 8a ) are more amenable to regioselective functionalization than tetrahydropyrimidines .

Substituent Effects: The 2,6-dimethylmorpholinoacetamido group in the target compound introduces a sterically hindered tertiary amine, which may enhance water solubility via salt formation compared to carbamoyl or aryl groups in analogs .

Reactivity and Stability: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs (e.g., 8a ). The ethyl carboxylate group is prone to hydrolysis under acidic/basic conditions, similar to ester-containing analogs .

Biological Potential: Morpholino-containing compounds are prevalent in kinase inhibitors (e.g., PI3K/mTOR pathways), suggesting the target may share mechanistic parallels . Thiophene-carboxylates (e.g., 8a ) exhibit antimicrobial and anti-inflammatory activity, though the target’s bromine and morpholino groups may shift selectivity toward protease targets.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps to prevent hydrolysis of the morpholinoacetamido group .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the morpholino group’s protons appear as singlet peaks near δ 3.6–4.0 ppm (see for analogous structures) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~535.2) .

- X-ray Crystallography : Resolves stereochemistry; use SHELX-2018 for refinement (). Crystallize from ethanol/dichloromethane .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structural modifications enhance bioactivity while minimizing toxicity?

Answer:

- Functional Group Tuning :

- Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to improve target binding ().

- Modify the morpholino ring to piperazine for altered solubility and pharmacokinetics (analogous to ).

- SAR Studies :

- Toxicology Screening : Use in vitro hepatocyte models and Ames tests to prioritize low-toxicity candidates .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Compound Degradation : Verify stability via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (SHELX) or 2D NMR (COSY, HSQC) to rule out isomerism .

Case Study : In , replacing a formyl group with chlorine altered IC₅₀ by 10-fold, highlighting substituent sensitivity .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., tubulin or kinases). The morpholino group may hydrogen-bond to active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to the thiophene ring’s π-π stacking with aromatic residues (as in ) .

- QSAR Models : Develop models using descriptors like LogP, polar surface area, and H-bond donors (see for similar analyses) .

Basic: How to troubleshoot low yields in the final amidation step?

Answer:

- Coupling Agents : Switch from DCC to HATU for higher efficiency .

- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water) to isolate the product .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein; rescue with overexpression should restore phenotype .

- SPR/BLI : Measure binding kinetics (ka/kd) via surface plasmon resonance or bio-layer interferometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.